3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride
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Overview
Description
3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves the reaction of 2-bromo-4-methoxyaniline with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride
- 3-(2-Fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride
- 3-(2-Iodo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride
Uniqueness
3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be used as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O.ClH/c1-15-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLUQYOXAOEQDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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